molecular formula C10H15NO2 B8573921 5-Hydroxy-adamantan-2-one oxime

5-Hydroxy-adamantan-2-one oxime

Cat. No. B8573921
M. Wt: 181.23 g/mol
InChI Key: MURWWEZMOBAWOF-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

5-Hydroxy-2-admantanone (15 g, 90.2 mmol, CAS #: 20098-14-0, purchased from TCI) was dissolved in EtOH (100 mL) and added to a solution of hydroxylamine hydrochloride (10 g, 143.9 mmol) in 1N NaOH (80 mL). The mixture was heated at 100° C. for 2 hours. The EtOH was evaporated, and water and dichloromethane were added. The resulting mixture was stirred for 10 min and then filtered. The solid was collected. The resulting mixture was separated. The aqueous layer was further extracted twice with dichloromethane. The combined organic phases were concentrated under high vacuum. The resulting residue was combined with the solid from the filtration. Crystallization from EtOAc gave 5-hydroxy-adamantan-2-one oxime (12 g, 73%). Mass spectrum: m/z: 182 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C:5]3=O)[CH2:3]1)[CH2:9]2.Cl.[NH2:14][OH:15]>CCO.[OH-].[Na+]>[OH:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C:5]3=[N:14][OH:15])[CH2:3]1)[CH2:9]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The EtOH was evaporated
ADDITION
Type
ADDITION
Details
water and dichloromethane were added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
The resulting mixture was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated under high vacuum
FILTRATION
Type
FILTRATION
Details
The resulting residue was combined with the solid from the filtration
CUSTOM
Type
CUSTOM
Details
Crystallization from EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC12CC3C(C(CC(C1)C3)C2)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.